molecular formula C24H20N2O6 B13924041 Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid

Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid

Cat. No.: B13924041
M. Wt: 432.4 g/mol
InChI Key: JGVDTOSSOCTGEH-HMTLIYDFSA-N
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Description

Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is a derivative of amino acids used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process. The compound’s structure includes a nitrophenyl group, which can be utilized in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of Fmoc protection and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine or sodium azide.

    Substitution Reactions: The nitrophenyl group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF or sodium azide in a solvent-dependent condition.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Tin(II) chloride in the presence of a base like triethylamine.

Major Products Formed

    Deprotection: Removal of the Fmoc group yields the free amino acid.

    Substitution: Formation of substituted nitrophenyl derivatives.

    Reduction: Conversion of the nitro group to an amino group.

Scientific Research Applications

Chemistry

Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is widely used in solid-phase peptide synthesis. The Fmoc group provides a temporary protection for the amino group, allowing for the stepwise construction of peptides.

Biology

In biological research, the compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays.

Medicine

The compound is utilized in the development of peptide-based drugs. The ability to synthesize peptides with high precision makes it valuable in medicinal chemistry.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides.

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amino group. This enables the stepwise addition of amino acids to build peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Npa)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Cys(Trt)-OH: Used for the protection of cysteine residues in peptides.

    Fmoc-Gly-OH: A simpler Fmoc-protected amino acid used in peptide synthesis.

Uniqueness

Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is unique due to the presence of the nitrophenyl group, which provides additional reactivity and can be used in various chemical modifications. This makes it a versatile building block in peptide synthesis and other chemical applications.

Properties

Molecular Formula

C24H20N2O6

Molecular Weight

432.4 g/mol

IUPAC Name

(2S)-2-[amino-(2-nitrophenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid

InChI

InChI=1S/C24H20N2O6/c25-22(18-11-5-6-12-20(18)26(30)31)21(23(27)28)24(29)32-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21-22H,13,25H2,(H,27,28)/t21-,22?/m0/s1

InChI Key

JGVDTOSSOCTGEH-HMTLIYDFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](C(C4=CC=CC=C4[N+](=O)[O-])N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(C4=CC=CC=C4[N+](=O)[O-])N)C(=O)O

Origin of Product

United States

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